molecular formula C25H22FNO4 B8014748 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-fluorophenyl)-2-methylpropanoic acid

2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-fluorophenyl)-2-methylpropanoic acid

Cat. No.: B8014748
M. Wt: 419.4 g/mol
InChI Key: HGCDIHMFXNGCRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N–(9-Fluorenylmethoxycarbonyl)–methyl-4-fluoro-L-phenylalanine is a synthetic amino acid derivative. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, a methyl group, and a fluorine atom on the phenylalanine backbone. This compound is primarily used in peptide synthesis due to its stability and ease of removal of the Fmoc group under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N–(9-Fluorenylmethoxycarbonyl)–methyl-4-fluoro-L-phenylalanine typically involves the following steps:

    Protection of the Amino Group: The amino group of 4-fluoro-L-phenylalanine is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting 4-fluoro-L-phenylalanine with Fmoc chloride in the presence of a base such as sodium carbonate.

    Methylation: The protected amino acid is then methylated using a methylating agent like methyl iodide in the presence of a base such as potassium carbonate.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain N–(9-Fluorenylmethoxycarbonyl)–methyl-4-fluoro-L-phenylalanine in high purity.

Industrial Production Methods

Industrial production of N–(9-Fluorenylmethoxycarbonyl)–methyl-4-fluoro-L-phenylalanine follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.

    Continuous Flow Chemistry: This method is often employed to enhance reaction efficiency and yield.

    Automated Purification: Industrial-scale purification techniques such as large-scale chromatography are used to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N–(9-Fluorenylmethoxycarbonyl)–methyl-4-fluoro-L-phenylalanine undergoes several types of chemical reactions, including:

    Deprotection: The Fmoc group can be removed under basic conditions using reagents like piperidine.

    Coupling Reactions: It can participate in peptide coupling reactions with other amino acids or peptides using coupling agents such as HATU or DIC.

    Substitution Reactions: The fluorine atom on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide (DMF) is commonly used.

    Coupling: HATU or DIC in the presence of a base like N,N-diisopropylethylamine (DIPEA).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Deprotection: Removal of the Fmoc group yields the free amino acid.

    Coupling: Formation of peptide bonds with other amino acids or peptides.

    Substitution: Introduction of new functional groups on the phenyl ring.

Scientific Research Applications

N–(9-Fluorenylmethoxycarbonyl)–methyl-4-fluoro-L-phenylalanine is widely used in scientific research, particularly in the fields of:

    Chemistry: It is used in the synthesis of peptides and peptidomimetics.

    Biology: It serves as a building block for the synthesis of biologically active peptides.

    Medicine: It is used in the development of peptide-based drugs and therapeutic agents.

    Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N–(9-Fluorenylmethoxycarbonyl)–methyl-4-fluoro-L-phenylalanine primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the sequential addition of amino acids to form peptides.

Comparison with Similar Compounds

N–(9-Fluorenylmethoxycarbonyl)–methyl-4-fluoro-L-phenylalanine can be compared with other Fmoc-protected amino acids such as:

    N–(9-Fluorenylmethoxycarbonyl)–L-phenylalanine: Lacks the methyl and fluorine substituents.

    N–(9-Fluorenylmethoxycarbonyl)–methyl-L-phenylalanine: Lacks the fluorine substituent.

    N–(9-Fluorenylmethoxycarbonyl)–4-fluoro-L-phenylalanine: Lacks the methyl substituent.

The presence of both the methyl and fluorine substituents in N–(9-Fluorenylmethoxycarbonyl)–methyl-4-fluoro-L-phenylalanine imparts unique properties, such as increased hydrophobicity and altered electronic characteristics, making it a valuable tool in peptide synthesis and research.

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-fluorophenyl)-2-methylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FNO4/c1-25(23(28)29,14-16-10-12-17(26)13-11-16)27-24(30)31-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-13,22H,14-15H2,1H3,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGCDIHMFXNGCRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)F)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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